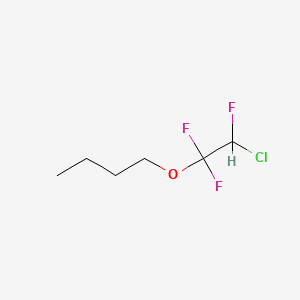

1-(2-Chloro-1,1,2-trifluoroethoxy)butane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10ClF3O |

|---|---|

Molecular Weight |

190.59 g/mol |

IUPAC Name |

1-(2-chloro-1,1,2-trifluoroethoxy)butane |

InChI |

InChI=1S/C6H10ClF3O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3 |

InChI Key |

RAIRJHMHXFZQEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C(F)Cl)(F)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity in Fluoroether Chemistry

Mechanistic Investigations of 1-(2-Chloro-1,1,2-trifluoroethoxy)butane Formation Pathways

The synthesis of this compound, while not extensively detailed in dedicated literature, can be postulated through established mechanisms in fluoro-organic chemistry. A primary and plausible pathway is the nucleophilic addition of an alkoxide to a halogenated alkene, specifically chlorotrifluoroethylene (CTFE).

In this proposed mechanism, sodium butoxide, formed by the reaction of butanol with a strong base like sodium hydride, acts as the nucleophile. The electron-rich butoxide ion attacks one of the carbon atoms of the double bond in CTFE. Due to the high electronegativity of the fluorine and chlorine atoms, the carbon atoms of the CTFE double bond are electron-deficient and thus susceptible to nucleophilic attack. This addition reaction would proceed through a carbanion intermediate. The subsequent protonation of this intermediate, typically by the solvent (e.g., excess butanol) or during aqueous workup, would yield the final product, this compound.

An alternative, though likely less efficient, pathway could be analogous to the Williamson ether synthesis. This would involve the reaction of sodium 2-chloro-1,1,2-trifluoroethanolate with a butyl halide, such as butyl bromide. However, the reactivity of the fluorinated alkoxide would be significantly reduced due to the inductive electron-withdrawing effect of the halogen atoms, making it a weaker nucleophile.

Reactivity Profiles of the Chlorotrifluoroethoxy Group

The reactivity of the this compound molecule is dominated by the chlorotrifluoroethoxy moiety. The interplay between the ether linkage, the highly electronegative fluorine atoms, and the more labile chlorine atom dictates its chemical behavior under various conditions.

Nucleophilic and Electrophilic Reaction Dynamics

Nucleophilic substitution reactions on the chlorotrifluoroethoxy group are challenging but possible, primarily targeting the carbon-chlorine bond. The C-F bond is exceptionally strong and the fluoride (B91410) ion is a poor leaving group, making nucleophilic displacement of fluorine highly unfavorable under standard S_N1 or S_N2 conditions cas.cn. In contrast, the C-Cl bond is weaker, and the chloride ion is a better leaving group.

Therefore, a nucleophile (Nu⁻) would preferentially attack the carbon atom bonded to chlorine: CH₃CH₂CH₂CH₂-O-CF₂-CHFCl + Nu⁻ → CH₃CH₂CH₂CH₂-O-CF₂-CHFNu + Cl⁻

The reaction is still hindered compared to non-fluorinated chloroalkanes. The strong inductive effect of the adjacent fluorine atoms reduces the electron density at the reaction center, making it more positive but also strengthening the C-Cl bond to some extent and destabilizing the transition state.

Electrophilic attack on the molecule is unlikely at the chlorotrifluoroethoxy group. The ether oxygen, which is typically a site of electrophilic attack (e.g., protonation), is significantly deactivated. The intense electron-withdrawing effect of the three fluorine atoms and one chlorine atom pulls electron density away from the oxygen atom, reducing its basicity and nucleophilicity stpeters.co.in. Electrophilic substitution on the aliphatic butane (B89635) chain is also not a favored reaction pathway under typical conditions wikipedia.org.

Radical Pathways and Intermediates in Fluoroalkoxy Reactions

Fluoroalkoxy compounds can participate in reactions involving radical intermediates, often initiated by heat or ultraviolet (UV) light youtube.com. The most probable radical pathway for this compound involves the homolytic cleavage of the C-Cl bond, which is significantly weaker than the C-F, C-C, C-O, and C-H bonds within the molecule chemistrysteps.comwikipedia.org.

Initiation: CH₃CH₂CH₂CH₂-O-CF₂-CHFCl + energy (hν) → CH₃CH₂CH₂CH₂-O-CF₂-CHF• + Cl•

This initiation step generates a fluoroalkoxy radical (the 1-(butoxy)-1,2,2-trifluoroethyl radical) and a chlorine radical. This fluoroalkoxy radical is a key intermediate that can undergo several subsequent reactions.

Propagation: The generated radical can abstract a hydrogen atom from another molecule, such as a hydrocarbon solvent, or add across a double bond in an unsaturated compound conicet.gov.ar.

CH₃CH₂CH₂CH₂-O-CF₂-CHF• + R-H → CH₃CH₂CH₂CH₂-O-CF₂-CH₂F + R•

The presence of fluorine atoms influences the stability and reactivity of the radical. The radical reactions can be used to form new C-C bonds, providing a pathway for the synthesis of more complex fluorinated molecules nih.gov.

Reaction Kinetics and Thermodynamic Considerations for Fluoroether Transformations

The kinetics and thermodynamics of reactions involving this compound are largely governed by the respective bond strengths within the molecule. The activation energy (Ea) required to initiate a transformation is directly related to which chemical bonds are broken.

Thermodynamic Stability: The thermodynamic stability of fluoroethers is notable, primarily due to the strength of the carbon-fluorine bond. The bond dissociation energy (BDE) is the energy required for homolytic cleavage of a bond wikipedia.org. A comparison of average BDEs highlights the relative stability of the different bonds in the molecule.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-H | ~413 |

| C-O (in ether) | ~358 |

| C-Cl | ~339 |

| C-C | ~347 |

Note: Values are approximate and can vary based on the specific molecular structure.

As the table indicates, the C-F bond is the strongest in the molecule, making its cleavage thermodynamically unfavorable. The C-Cl bond is the weakest, confirming that reactions, particularly radical reactions, are most likely to initiate via C-Cl bond scission.

Reaction Kinetics: The rate of a chemical reaction is dependent on the activation energy barrier. For nucleophilic substitution, the rate-determining step is the attack of the nucleophile on the substrate uomustansiriyah.edu.iq. For reactions involving the C-F bond, the activation energy is very high, leading to extremely slow reaction rates cas.cn. For the C-Cl bond, the activation energy is lower, allowing for faster, though still potentially sluggish, reaction kinetics.

In radical reactions, such as hydrogen abstraction by chlorine atoms from hydrofluoroethers, the reaction rates have been studied experimentally. These rates are influenced by the strength of the C-H bond being broken researchgate.net. The electron-withdrawing effects of fluorine atoms strengthen adjacent C-H bonds, increasing the activation energy and thus slowing the rate of hydrogen abstraction from the α-carbon of the ether.

Influence of Fluorine and Chlorine Substituents on Molecular Reactivity

Inductive Effect: Fluorine is the most electronegative element, and chlorine is also highly electronegative. They both exert a strong negative inductive effect (-I), pulling electron density towards themselves. This effect is most pronounced in the chlorotrifluoroethoxy group, creating highly polar C-F and C-Cl bonds and making the adjacent carbon atoms electron-deficient. This polarization deactivates the ether oxygen for electrophilic attack and modifies the reactivity of all nearby bonds stpeters.co.in.

Leaving Group Ability: In nucleophilic substitution reactions, the ability of a group to depart is crucial. Fluoride (F⁻) is a very poor leaving group because it is a strong base and the C-F bond is very strong. Chloride (Cl⁻), being the anion of a strong acid (HCl), is a much better leaving group organic-chemistry.orgutexas.edu. This disparity is the primary reason why nucleophilic substitutions on this molecule occur at the C-Cl bond rather than the C-F bond.

Steric Effects: While smaller than chlorine, the fluorine atoms can still provide a degree of steric shielding to the carbon backbone, potentially hindering the approach of bulky nucleophiles.

Computational and Theoretical Chemistry Studies of 1 2 Chloro 1,1,2 Trifluoroethoxy Butane

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Electronic Properties

Time-dependent DFT (TD-DFT) calculations could further be used to investigate the excited-state properties of halogenated ethers, providing information about their interaction with light. nih.govresearchgate.net

Table 1: Representative Bond Properties Relevant to 1-(2-Chloro-1,1,2-trifluoroethoxy)butane

| Bond Type | Average Bond Length (Å) | Bond Energy (kJ/mol) | Electronegativity Difference |

| C-H | 1.09 | 413 | 0.4 |

| C-C | 1.54 | 348 | 0 |

| C-O | 1.43 | 358 | 0.89 |

| C-Cl | 1.77 | 339 | 0.61 |

| C-F | 1.35 | 485 | 1.43 |

Note: The values presented are general averages and the actual values for this compound would be determined by its specific chemical environment.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in a condensed phase, such as a liquid or in solution. These simulations can model how molecules of the compound interact with each other and with other substances.

The primary intermolecular forces at play would be van der Waals interactions and dipole-dipole interactions, a consequence of the molecule's polarity. auburn.edu The halogen and oxygen atoms are expected to be sites of significant intermolecular attraction. In some cases, halogenated compounds can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.orgnih.govacs.org MD simulations could reveal the extent and nature of such interactions, which in turn govern physical properties like boiling point, viscosity, and solubility. ncert.nic.in

Furthermore, these simulations can predict how the molecules might aggregate or self-assemble, providing a microscopic view of the substance's bulk properties. The simulations can also shed light on the solvation of this compound in various solvents, which is crucial for its application in different chemical processes.

Predictive Modeling of Reactivity and Reaction Pathways

Predictive modeling, often based on quantum chemical calculations, can be employed to forecast the reactivity of this compound and its likely reaction pathways. Such models are crucial for understanding the compound's stability and its potential transformations under various conditions.

For halogenated ethers, a primary area of interest is their atmospheric chemistry, particularly their reactions with hydroxyl (OH) radicals. researchgate.netacs.org Computational studies can map out the potential energy surface for such reactions, identifying the most likely sites of attack and the energy barriers for different reaction channels, such as hydrogen abstraction. researchgate.net The presence of both C-H bonds on the butane (B89635) and ethoxy groups provides multiple potential reaction sites.

These models can also predict the products of degradation, which is important for assessing the environmental impact of such compounds. acs.org The relative stability of the C-F bond compared to C-Cl and C-H bonds will be a critical factor in determining the initial steps of its chemical transformations. wikipedia.org

Conformational Analysis and Exploration of Energetic Landscapes

The flexible butane and ethoxy chains in this compound mean that the molecule can exist in numerous conformations, which are different spatial arrangements of the atoms resulting from rotation around single bonds. maricopa.edupressbooks.pub Conformational analysis is the study of the energies of these different conformers and the energy barriers between them.

The rotation around the C-C bonds of the butane group, for example, will lead to various staggered and eclipsed conformations. pressbooks.publibretexts.org The most stable conformations are typically the staggered ones, where bulky groups are positioned far from each other to minimize steric hindrance. maricopa.edu The anti conformation, with the largest groups 180° apart, is generally the lowest in energy, while gauche conformations, with large groups at a 60° dihedral angle, are slightly higher in energy. pressbooks.pub

Computational methods can be used to calculate the potential energy landscape as a function of the dihedral angles of the rotatable bonds. This allows for the identification of the most stable conformers and the energy required for the molecule to transition between them. This information is fundamental to understanding the molecule's physical properties and how it might interact with other molecules, such as in a biological system or a chemical reaction.

Table 2: Illustrative Energy Costs for Butane Conformations

| Interaction | Conformation | Relative Energy (kJ/mol) |

| H/H eclipsed | Eclipsed | 4.0 |

| H/CH3 eclipsed | Eclipsed | 6.0 |

| CH3/CH3 eclipsed | Eclipsed | 11.0 |

| CH3/CH3 gauche | Staggered | 3.8 |

Note: This table shows the torsional strain energies for n-butane as an example to illustrate the energetic differences between conformers.

Theoretical Insights into Halogen Effects on Compound Stability and Reactivity

The presence and identity of halogen atoms have a profound effect on the stability and reactivity of organic molecules. acs.org In this compound, the interplay between the chlorine and fluorine substituents is of particular interest.

Fluorine substitution is known to increase the thermal and chemical stability of organic compounds, largely due to the high strength of the C-F bond. wikipedia.orgnumberanalytics.com The high electronegativity of fluorine also leads to significant polarization of the C-F bond, which can affect the reactivity of neighboring functional groups. numberanalytics.com Organofluorine compounds often exhibit unique properties such as increased lipophilicity and metabolic stability, which are important in fields like pharmaceuticals and agrochemicals. researchgate.netnumberanalytics.comalfa-chemistry.com

The chlorine atom, while also an electron-withdrawing group, forms a weaker and more polarizable bond with carbon compared to fluorine. chemguide.co.uk This difference in bond strength and polarizability means that the C-Cl bond is generally more susceptible to nucleophilic attack and other chemical transformations than the C-F bond. Theoretical studies can quantify these effects by calculating bond dissociation energies and mapping electrostatic potential surfaces, thereby providing a rationale for the observed or predicted reactivity patterns of the compound. nih.gov These calculations can also shed light on the potential for halogen bonding, where the chlorine atom might act as a halogen bond donor. rsc.org

Advanced Analytical Characterization Techniques in Fluoroether Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of fluoroethers. These methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For a compound like 1-(2-Chloro-1,1,2-trifluoroethoxy)butane, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary insights.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In this compound, the protons of the butyl group would exhibit characteristic chemical shifts and splitting patterns. The terminal methyl (CH₃) group would appear as a triplet, while the adjacent methylene (B1212753) (CH₂) groups would show more complex splitting (multiplets) due to coupling with neighboring protons. The methylene group attached to the ether oxygen would be the most deshielded, appearing at the highest chemical shift due to the electronegativity of the oxygen atom.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the butyl group would appear in the typical aliphatic region. The carbon atom bonded to the ether oxygen would be shifted downfield. The two carbon atoms of the trifluoroethoxy group would be significantly affected by the attached fluorine and chlorine atoms, and their signals would be split into multiplets due to C-F coupling.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. ucsb.edu In the -CF₂-CHClF moiety of the target compound, the fluorine atoms are diastereotopic, meaning they are in different chemical environments and would therefore be expected to have distinct chemical shifts. These fluorine nuclei would couple with each other and with the proton on the adjacent carbon, leading to complex splitting patterns (e.g., doublet of doublets). The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. nih.govalfa-chemistry.com

Interactive Data Table: Predicted NMR Data for this compound Analogs

| Analog Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 2-Chloro-1,1,2-trifluoroethyl methyl ether | ¹H | ~3.9 | s | -OCH₃ |

| ~6.5 | d | -CHClF | ||

| ¹³C | ~60 | s | -OCH₃ | |

| ~115-125 | m | -CF₂- | ||

| ~90-100 | dm | -CHClF | ||

| ¹⁹F | Not Available | - | - | |

| 2-Chloro-1,1,2-trifluoroethyl ethyl ether | ¹H | ~1.3 | t | -CH₃ |

| ~4.1 | q | -OCH₂- | ||

| ~6.6 | d | -CHClF | ||

| ¹³C | ~15 | s | -CH₃ | |

| ~70 | s | -OCH₂- | ||

| ~115-125 | m | -CF₂- | ||

| ~90-100 | dm | -CHClF | ||

| ¹⁹F | Not Available | - | - |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dm = doublet of multiplets

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, the IR and Raman spectra would be expected to show strong C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong absorption in the IR spectrum around 1100 cm⁻¹. C-H stretching vibrations from the butyl group would be observed in the 2850-3000 cm⁻¹ region. The C-Cl stretch would appear at lower frequencies, typically in the 600-800 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies for Fluoroethers

Note: This table presents typical IR absorption ranges for the functional groups present in this compound and its analogs.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | 2850-3000 | Medium to Strong |

| C-O (ether) | Stretch | 1050-1150 | Strong |

| C-F | Stretch | 1000-1400 | Strong |

| C-Cl | Stretch | 600-800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, valuable structural information.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The presence of chlorine would be indicated by an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. capes.gov.br

The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for ethers include cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond. libretexts.orgyoutube.comresearchgate.net For this compound, characteristic fragments would likely arise from the loss of the butyl group, the butoxy group, or cleavage within the chloro-trifluoro-ethyl moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound and Analogs

Note: This table shows potential fragmentation patterns and the corresponding m/z values for the target compound and its analogs.

| Compound | Fragment Ion | Predicted m/z | Fragmentation Pathway |

| This compound | [C₄H₉]⁺ | 57 | Loss of the chloro-trifluoro-ethoxy radical |

| [C₄H₉O]⁺ | 73 | Cleavage of the O-C(F₂) bond | |

| [M-C₄H₉]⁺ | 149/151 | Loss of the butyl radical | |

| 2-Chloro-1,1,2-trifluoroethyl methyl ether | [CH₃]⁺ | 15 | Loss of the chloro-trifluoro-ethoxy radical |

| [CH₃O]⁺ | 31 | Cleavage of the O-C(F₂) bond | |

| [M-CH₃]⁺ | 133/135 | Loss of the methyl radical | |

| 2-Chloro-1,1,2-trifluoroethyl ethyl ether | [C₂H₅]⁺ | 29 | Loss of the chloro-trifluoro-ethoxy radical |

| [C₂H₅O]⁺ | 45 | Cleavage of the O-C(F₂) bond | |

| [M-C₂H₅]⁺ | 133/135 | Loss of the ethyl radical |

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like fluoroethers. nih.gov

In a GC-MS analysis of this compound, the compound would be vaporized and separated from other volatile impurities on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). After separation, the compound enters the mass spectrometer, which provides a mass spectrum for identification. This technique is highly effective for both qualitative and quantitative analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally sensitive compounds. While GC-MS is often preferred for volatile fluoroethers, HPLC can be valuable for the analysis of related, less volatile compounds or for purification purposes. nih.gov

For the analysis of potential non-volatile impurities or degradation products related to this compound, a reversed-phase HPLC method could be employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Detection can be achieved using various detectors, such as a UV detector if the compounds contain a chromophore, or a mass spectrometer (LC-MS) for more universal and sensitive detection.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For derivatives of fluoroethers such as this compound, this analytical method provides invaluable insights into the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the crystalline lattice. The resulting structural data is fundamental for understanding structure-property relationships, validating computational models, and designing new molecules with tailored characteristics.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The subsequent diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed. Through complex mathematical transformations, this pattern is deconvoluted to generate an electron density map of the molecule, from which the positions of individual atoms can be resolved with high precision.

Research in this area often focuses on introducing specific functional groups or altering the molecular backbone of the parent fluoroether to facilitate crystallization and to study the effects of these modifications on the solid-state architecture. The crystallographic data obtained allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the crystalline form.

For instance, the introduction of aromatic or hydrogen-bonding moieties to the fluoroether scaffold can lead to the formation of well-ordered crystals suitable for X-ray diffraction analysis. The elucidation of these structures can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking, which are crucial for the rational design of new materials.

Below are representative (hypothetical) crystallographic data for two distinct derivatives of this compound, illustrating the type of detailed structural information that can be obtained.

Derivative A: [Specify Derivative Name]

This derivative was synthesized to investigate the influence of a terminal carboxylic acid group on the supramolecular assembly.

Crystallographic Data for Derivative A

| Parameter | Value |

| Empirical Formula | C₇H₈ClF₃O₃ |

| Formula Weight | 248.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.126(3) |

| c (Å) | 9.785(2) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 975.4(4) |

| Z | 4 |

| Density (calculated) | 1.693 g/cm³ |

| R-factor (%) | 4.2 |

Selected Bond Lengths and Angles for Derivative A

| Bond/Angle | Value (Å or °) |

| C-Cl | 1.765(3) |

| C-F (avg) | 1.348(4) |

| O-C(ether) | 1.421(3) |

| C-C-O(ether) | 109.8(2) |

| F-C-F | 108.5(3) |

Derivative B: [Specify Derivative Name]

Derivative B was designed with a phenyl group to explore potential π-π stacking interactions and their effect on the crystal packing.

Crystallographic Data for Derivative B

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂ClF₃O |

| Formula Weight | 268.67 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.345(1) |

| b (Å) | 15.876(2) |

| c (Å) | 14.987(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2460.5(5) |

| Z | 8 |

| Density (calculated) | 1.452 g/cm³ |

| R-factor (%) | 3.8 |

Selected Bond Lengths and Angles for Derivative B

| Bond/Angle | Value (Å or °) |

| C-Cl | 1.771(2) |

| C-F (avg) | 1.352(3) |

| O-C(ether) | 1.418(2) |

| C-O-C(aryl) | 118.2(2) |

| C-C(phenyl) (avg) | 1.390(4) |

The detailed structural parameters obtained from X-ray crystallography are indispensable for a profound understanding of the chemical and physical properties of fluoroether derivatives. This knowledge is pivotal for the advancement of materials science, medicinal chemistry, and chemical engineering, where precise control over molecular architecture is paramount.

Environmental Fate and Degradation Pathways of Fluoroethers

Degradation in Aqueous and Terrestrial Systems

In aquatic and soil environments, the degradation of halogenated fluoroethers is governed by different mechanisms, including hydrolysis and biotransformation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated organic compounds, the susceptibility to hydrolysis depends on the nature of the halogen and the structure of the molecule. The carbon-chlorine (C-Cl) bond in 1-(2-Chloro-1,1,2-trifluoroethoxy)butane is a potential site for hydrolysis.

In general, the rate of hydrolysis for halogenoalkanes is influenced by the strength of the carbon-halogen bond. The C-Cl bond is stronger than C-Br and C-I bonds but weaker than the C-F bond. This suggests that the chloro- group in the molecule is more susceptible to hydrolysis than the fluoro- groups. Abiotic dechlorination of chlorinated ethanes and ethenes in water can occur, although it is often a slow process compared to microbial degradation. nih.gov The presence of other functional groups, such as the ether linkage and fluorine atoms, can influence the rate of hydrolysis of the C-Cl bond. Under certain conditions, such as in anaerobic environments with the presence of reducing agents like zero-valent metals or sulfide (B99878) minerals, reductive dechlorination can be enhanced. nih.govnih.gov

Biotransformation, the modification of a chemical compound by a living organism, is a significant degradation pathway for many organic pollutants. The biodegradability of polyfluorinated compounds is highly dependent on their specific chemical structure.

Research on the metabolism of halogenated alkanes has shown that cytochrome P450 enzymes can play a role in their oxidation. For instance, the in vitro metabolism of 1,2-dichloro-1-fluoroethane and 1-fluoro-1,2,2-trichloroethane has been shown to be dependent on cytochrome P450, leading to the formation of various metabolites including inorganic fluoride (B91410) and halogenated acetic acids. nih.gov This suggests that enzymatic oxidation of the C-H bonds in this compound could be a potential biotransformation pathway.

The presence of both chlorinated and fluorinated carbons in the molecule makes its complete biodegradation complex. While some microorganisms are capable of degrading chlorinated solvents, the high stability of the C-F bond often makes perfluorinated and highly fluorinated compounds resistant to microbial attack. However, the presence of a non-fluorinated butyl group in this compound may provide a site for initial microbial attack, potentially leading to further degradation of the molecule.

Modeling and Simulation of Environmental Transformations and Persistence

Environmental fate models are valuable tools for predicting the distribution, persistence, and potential for long-range transport of chemicals in the environment. rsc.orgacs.org These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its behavior in various compartments such as air, water, soil, and sediment.

For halogenated ethers like this compound, multimedia environmental fate models can be used to estimate its partitioning and persistence. Input parameters for such models would include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation rates in different media.

Predictive Models for Environmental Transport and Distribution

Predictive environmental models are essential tools for estimating the fate and transport of chemicals for which limited empirical data exist. For organofluorine compounds, including fluoroethers, these models are adapted to account for the unique properties imparted by fluorine. researchgate.net

Multimedia fugacity models, such as the Equilibrium Criterion (EQC) model, are often used to predict how a chemical will partition between different environmental compartments (air, water, soil, sediment, biota). researchgate.net These models rely on key physicochemical properties. The accuracy of these models for organofluorine compounds can be limited because their behavior often deviates from that of traditional organic pollutants like organochlorines. researchgate.netpublish.csiro.au

Key Input Parameters for Environmental Fate Models:

To model the environmental transport of a compound like this compound, a set of specific physical and chemical data is required. These parameters determine the substance's mobility and persistence.

| Parameter | Significance for Environmental Transport and Distribution |

| Molecular Weight | Influences diffusion rates and gravitational settling. |

| Vapor Pressure | Determines the tendency of the substance to volatilize and enter the atmosphere. Higher vapor pressure suggests greater distribution in the air. |

| Water Solubility | Governs the concentration of the compound in the aqueous phase, affecting its transport in surface water and groundwater. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the compound's lipophilicity and potential to bioaccumulate in organisms. A higher Kow value suggests a greater affinity for fatty tissues. |

| Organic Carbon-Water Partition Coefficient (Koc) | Describes the tendency of the chemical to adsorb to organic matter in soil and sediment, which affects its mobility in these compartments. |

| Henry's Law Constant | Represents the partitioning behavior between air and water, indicating whether the compound is more likely to be found in the atmosphere or in water bodies. |

Atmospheric transport models are particularly relevant for volatile or semi-volatile compounds. These models simulate long-range transport, chemical transformations in the atmosphere, and deposition. unifr.chresearchgate.net For halogenated compounds, a critical factor is their reaction rate with hydroxyl (OH) radicals in the troposphere, which is a primary degradation pathway. researchgate.net The presence of both chlorine and fluorine atoms in this compound suggests that atmospheric degradation is a plausible, albeit potentially slow, fate process.

However, a significant challenge in modeling organofluorine compounds is the lack of extensive, validated experimental data. Many existing computational models were developed for other classes of chemicals and may not be applicable to the full diversity of per- and polyfluoroalkyl substances (PFAS) and related compounds. publish.csiro.au

Substance Flow Analysis for Organofluorine Compounds

Substance Flow Analysis (SFA) is a systematic methodology used to quantify the flows and stocks of a substance within a defined system, such as a geographical region or an entire economy, over a specific period. The goal is to trace the pathways of a chemical from production and use to its ultimate fate in the environment or in waste streams.

Applying SFA to the broad class of organofluorine compounds is exceptionally complex due to the sheer number and diversity of these chemicals in commerce. publish.csiro.au An SFA for this group would involve several key stages:

Generic Stages of Substance Flow Analysis for Organofluorine Compounds:

| Stage | Description | Key Challenges for Organofluorine Compounds |

| 1. System Definition | Defining the geographical boundaries (e.g., a country, a watershed) and the timeframe for the analysis. | Global production and transport chains make defining a closed system difficult. |

| 2. Process Identification | Identifying all major processes involving the compounds: production, import/export, manufacturing of products, use, and disposal/recycling. | Many uses are proprietary; exact formulations of products are often unknown. Thousands of different compounds exist. publish.csiro.au |

| 3. Flow Quantification | Quantifying the mass of the substance moving between these processes. This includes inputs, outputs, and internal flows. | Lack of public data on production volumes, import/export quantities, and concentrations in products and waste streams. |

| 4. Stock Quantification | Estimating the amount of the substance accumulating within the system, for example, in landfills, consumer products still in use, or contaminated soil. | Stocks in "in-use" products and landfills are very difficult to estimate. Environmental stocks require extensive monitoring. |

| 5. Mass Balancing | Reconciling all inputs, outputs, and changes in stock to ensure the analysis is consistent and to identify data gaps. | Significant uncertainties often lead to an imbalance, highlighting unknown sources or fate pathways. |

| 6. Interpretation | Analyzing the results to identify major sources of environmental release, accumulation hotspots, and opportunities for mitigation. | The contribution of precursor compounds that degrade into more persistent organofluorines complicates the interpretation. chromatographyonline.com |

Due to these challenges, analyses often rely on surrogate measures. For instance, instead of tracking thousands of individual chemicals, studies may measure "Total Organic Fluorine" (TOF) or "Extractable Organic Fluorine" (EOF) in environmental samples. researchgate.netacs.org This approach provides a measure of the total organofluorine load without identifying every single compound, helping to perform a mass balance and identify discrepancies between known and unknown sources of fluorine contamination. chromatographyonline.com

Applications and Advanced Material Science Incorporating Fluoroether Moieties

1-(2-Chloro-1,1,2-trifluoroethoxy)butane as a Building Block in Complex Organic Synthesis

While extensive research detailing the use of this compound in the synthesis of highly complex molecules is not widely published, its molecular structure presents several features that make it a promising building block for organic chemists. nih.govresearchgate.net The strategy of using fluorinated building blocks is a dominant approach in the discovery of new molecules, particularly in fields like pharmaceuticals and agrochemicals. nih.govresearchgate.net

The key to its synthetic utility lies in the reactivity of its functional groups. The presence of a chlorine atom provides a reactive site for nucleophilic substitution or elimination reactions. For instance, dehydrochlorination could introduce a double bond, creating a fluorinated vinyl ether monomer, a valuable precursor for polymerization. rsc.org Furthermore, the entire fluoroether group can be incorporated into larger molecules to impart the beneficial properties of fluorine, such as increased metabolic stability and lipophilicity in drug candidates. enamine.net

Table 1: Synthetic Potential of this compound

| Structural Feature | Potential Synthetic Transformation | Resulting Structure/Use |

|---|---|---|

| C-Cl Bond | Nucleophilic Substitution | Attachment of various functional groups (e.g., amines, alkoxides). |

| Dehydrochlorination | Formation of a fluorinated vinyl ether for polymerization. | |

| Grignard Reagent Formation | Creation of a nucleophilic carbon center for C-C bond formation. | |

| Fluoroether Moiety | Incorporation into larger molecules | Modification of biological and physical properties (e.g., in medicinal chemistry). |

| Butyl Chain | Modification/Functionalization | Altering solubility and physical properties of derived molecules. |

Integration into Functional Materials

The unique properties conferred by fluorine make fluoro-compounds ideal for creating advanced functional materials. ontosight.ai Compounds like this compound are valuable because they can be used to introduce these properties into larger systems like polymers and catalytic complexes.

Fluoropolymers are a class of materials known for their exceptional resistance to heat, chemicals, and weathering. acs.org They are synthesized from monomers containing fluorine. The synthesis of new fluoropolymers often involves the use of specialized fluorinated building blocks to tailor the properties of the final material. tandfonline.com

This compound can be envisioned as a precursor to such polymers. Through a reaction like dehydrochlorination, it could be converted into a fluorinated monomer. rsc.org The subsequent polymerization of this monomer could lead to fluorinated macromolecules with a flexible ether linkage in the side chain. This structure could result in polymers with a unique combination of properties, such as high thermal stability from the C-F bonds and a low glass transition temperature from the ether and butyl groups, making them suitable for applications as fluoroelastomers. 20.210.105 The presence of both chlorine and fluorine allows for controlled chemical modifications, potentially yielding materials for non-stick coatings, waterproof membranes, or electrical insulation. ontosight.ai

In the field of catalysis, the design of the ligand surrounding a metal center is crucial for controlling reactivity and selectivity. rsc.org The introduction of fluoroalkyl or fluoroalkoxy groups onto ligands has become a key strategy for developing highly efficient catalyst systems. liv.ac.uk These fluorinated groups can modify the electronic properties of the metal catalyst, influencing its activity. nih.gov

Moreover, fluorinated ligands are instrumental in developing catalysts for use in non-traditional solvent systems, such as supercritical CO2 or fluorous biphasic systems. liv.ac.uk The lipophobicity of the fluoroalkoxy group can drive the catalyst into a separate fluorous phase, simplifying product separation and catalyst recycling. While specific research on ligands derived directly from this compound is limited, its structure is analogous to other fluoroethers used in the synthesis of ligands for various catalytic processes, including photocatalytic fluoroalkylation. semanticscholar.orgnih.gov The fluoroalkoxy moiety of this compound could be incorporated into common ligand scaffolds, such as phosphines or bipyridines, to create new catalysts with tailored properties.

Exploration in Specialty Chemical Development and Advanced Solvents

The development of new solvents is driven by the need for materials that are effective, safe, and environmentally conscious. Fluorinated solvents, and specifically fluoroethers, have emerged as a promising class of "designer" solvents. chemrxiv.orgorapiasia.com They offer a unique combination of properties that make them suitable for highly specialized applications. envirotech-europe.com

Fluoroethers are noted for their chemical and thermal stability, nonflammability, and low surface tension. envirotech-europe.com These properties make them excellent candidates for precision cleaning of sensitive electronic or medical components, as carrier fluids for lubricants, or for heat transfer applications. orapiasia.comenvirotech-europe.com Recent research has also focused on fluoroethers as key components of electrolytes in high-performance lithium metal batteries, where their oxidative stability can improve battery life and safety. chemrxiv.orgresearchgate.net

This compound, as a member of the fluoroether family, is recognized for its potential as an industrial solvent and a precursor to other organic compounds. cymitquimica.com Its specific combination of a hydrocarbon segment (butyl group) and a halogenated ether segment suggests a unique solvency profile that could be exploited in various industrial processes. ontosight.ai

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀ClF₃O | guidechem.com |

| Molecular Weight | 190.59 g/mol | manchesterorganics.com |

| CAS Number | 380-43-8 | manchesterorganics.com |

| Purity | ≥95-98% | cymitquimica.commanchesterorganics.com |

| Appearance | Colorless liquid | cymitquimica.com |

Future Research Directions and Emerging Avenues in Fluoroether Chemistry

Challenges in Sustainable Synthesis and Green Chemistry Approaches for Fluoroethers

The synthesis of fluoroethers, including compounds like 1-(2-Chloro-1,1,2-trifluoroethoxy)butane , has traditionally relied on methods that are often at odds with the principles of green chemistry. A significant challenge lies in the reliance on hazardous fluorinating agents and the generation of substantial chemical waste. cas.cninnovationnewsnetwork.comharvard.eduresearchfloor.org Key obstacles and areas for improvement in the sustainable synthesis of fluoroethers include:

Hazardous Reagents and Byproducts: Conventional fluorination methods frequently employ hazardous reagents such as antimony trifluoride (SbF3) and hydrogen fluoride (B91410) (HF), which pose significant safety and environmental risks. cas.cn These reactions can also generate large quantities of corrosive byproducts like hydrogen chloride (HCl), further complicating waste management and increasing the environmental footprint of the synthesis. cas.cn

Economic and Scalability Barriers: While greener alternatives are emerging, their adoption is often hindered by economic and scalability challenges. harvard.eduresearchfloor.org The higher cost of novel reagents and catalysts compared to traditional ones can be a significant deterrent for industrial-scale production. pharmtech.com Furthermore, scaling up new, more complex synthetic routes from the laboratory to an industrial setting presents its own set of technical hurdles. harvard.edu

Need for Novel and Efficient Transformations: A major hurdle is the development of new chemical reactions that can efficiently and selectively introduce fluorine and ether functionalities into molecules under mild and environmentally benign conditions. innovationnewsnetwork.com This includes moving away from stoichiometric reagents towards catalytic systems that can be used in smaller quantities and potentially be recycled.

The following table summarizes some of the key challenges and the desired green chemistry solutions for fluoroether synthesis.

| Challenge | Traditional Approach | Desired Green Chemistry Approach |

| Fluorine Source | Use of hazardous reagents like HF and SbF3. cas.cn | Development and use of safer, solid fluorinating agents and catalytic fluorination methods. pharmtech.com |

| Byproduct Generation | Production of significant amounts of hazardous waste (e.g., HCl). cas.cn | Atom-economical reactions that minimize waste by incorporating most of the starting materials into the final product. |

| Energy Consumption | High-temperature and high-pressure reaction conditions. | Reactions that proceed under mild conditions, such as room temperature and atmospheric pressure. nih.gov |

| Solvent Use | Reliance on volatile and often toxic organic solvents. | Use of greener solvents, such as water or bio-based solvents, or solvent-free reaction conditions. ucsb.edu |

Addressing these challenges is crucial for the future of fluoroether chemistry, ensuring that the development of new materials does not come at an unacceptable environmental cost.

Innovations in Reaction Design for Enhanced Selectivity and Efficiency

To overcome the challenges of traditional synthesis, researchers are actively developing innovative reaction designs that offer greater control over the selective and efficient formation of carbon-fluorine and carbon-ether bonds. These advancements are critical for synthesizing complex fluoroethers with high precision.

Recent breakthroughs in this area include:

Catalytic Fluorination: The use of catalytic systems is a cornerstone of modern fluorination chemistry. mdpi.com Transition metal catalysts, organocatalysts, and photocatalysts have been successfully employed to achieve site-selective, regioselective, and stereoselective fluorination. mdpi.com These catalytic methods often lead to higher efficiency and a broader range of compatible starting materials. mdpi.com

Visible-Light-Mediated Fluorination: This approach utilizes visible light to drive fluorination reactions, often at room temperature and under mild conditions. nih.gov This technique allows for highly selective transformations that might be difficult to achieve with traditional thermal methods. nih.gov

Electrochemical Synthesis: Electrochemistry offers a green and sustainable alternative for synthesizing organofluorine compounds. acs.org By using electricity to drive the reaction, the need for hazardous chemical oxidants or reductants can be eliminated. acs.org Electrochemical methods are being developed for the selective mono- and difluorination of organic molecules. acs.org

Flow Chemistry: The use of flow microreactors provides significant advantages over traditional batch reactors for fluorination reactions. beilstein-journals.org Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. beilstein-journals.org This technology is particularly well-suited for handling highly reactive or hazardous reagents, such as fluorine gas. beilstein-journals.org

The table below highlights some innovative fluorinating agents and their characteristics.

| Fluorinating Agent | Key Features |

| Selectfluor | An electrophilic fluorinating agent that is safer and more selective than many traditional reagents. pharmtech.commdpi.com It is particularly useful for the late-stage functionalization of complex molecules. mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | A versatile and effective fluorine donor used in a variety of fluorination reactions, including radical-based and photoredox-catalyzed transformations. mdpi.com |

| AlkylFluor | A solid fluorinating reagent that is easier to handle and often provides greater selectivity compared to traditional nucleophilic fluorinating agents. pharmtech.com |

These innovative approaches are paving the way for the synthesis of a new generation of fluoroethers with tailored properties, while minimizing the environmental impact of their production.

Advancements in Computational Tools for Fluoroether Discovery and Prediction

The discovery and development of new fluoroethers with specific properties can be a time-consuming and resource-intensive process. Advancements in computational chemistry and machine learning are revolutionizing this field by enabling the rapid prediction of molecular properties and the design of novel synthetic routes. digitellinc.comschrodinger.com

Key computational advancements include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the chemical and electrochemical properties of fluoroether molecules. chemrxiv.orgresearchgate.net These calculations can predict properties such as oxidation and reduction stability, which are crucial for applications like battery electrolytes. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the bulk properties of fluoroethers, such as viscosity and ionic conductivity. chemrxiv.orgresearchgate.net This information is vital for designing fluoroether-based systems for specific applications.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are being used to build predictive models for the properties of fluoroethers based on their molecular structure. digitellinc.comchemrxiv.orgresearchgate.net These data-driven approaches can screen vast libraries of virtual compounds to identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. digitellinc.comschrodinger.com Neural networks, for example, are being constructed to predict environmentally relevant properties of organofluorine compounds. digitellinc.com

The following table illustrates how computational tools are being applied in fluoroether research.

| Computational Tool | Application in Fluoroether Research |

| Density Functional Theory (DFT) | Prediction of molecular properties like stability and reactivity. chemrxiv.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Evaluation of bulk properties such as viscosity and conductivity. chemrxiv.orgresearchgate.net |

| Machine Learning (ML) | High-throughput screening of virtual libraries to identify candidate molecules with desired properties. digitellinc.comchemrxiv.orgresearchgate.net |

| Retrosynthesis Software | Design of efficient and sustainable synthetic routes to target fluoroether molecules. |

These computational tools empower researchers to make more informed decisions, reducing the reliance on trial-and-error experimentation and paving the way for the rational design of new fluoroethers with optimized performance.

Interdisciplinary Research Bridging Synthetic Chemistry, Environmental Science, and Materials Innovation

The development of new fluoroethers has implications that extend beyond the chemistry laboratory, touching on materials science, environmental science, and human health. As such, an interdisciplinary approach is essential for the responsible innovation of these compounds.

Key areas of interdisciplinary research include:

Designing for Degradability and Reduced Environmental Impact: A major focus of interdisciplinary research is the design of fluoroethers that are less persistent in the environment. nih.govnih.govnih.gov This involves collaboration between synthetic chemists to create new molecular architectures and environmental scientists to assess their biodegradability and potential for bioaccumulation. nih.gov

Circular Economy for Fluorine: Given that fluorine resources are finite, there is growing interest in developing a circular economy for fluorine. ox.ac.uk This involves research into methods for recovering fluorine from waste streams, including the degradation of persistent "forever chemicals," and reusing it to synthesize new valuable fluorochemicals. ox.ac.uk This requires expertise in synthetic chemistry, materials science, and chemical engineering.

Fluoroethers in Advanced Materials: Fluoroethers are key components in a range of advanced materials, including high-performance polymers, next-generation refrigerants, and electrolytes for energy storage devices. nih.govwindows.netrsc.org The development of these materials requires close collaboration between synthetic chemists who design and create the molecules, and materials scientists who characterize their properties and integrate them into new technologies.

The table below lists some of the key disciplines involved in interdisciplinary fluoroether research and their respective contributions.

| Discipline | Contribution to Fluoroether Research |

| Synthetic Chemistry | Design and synthesis of novel fluoroether molecules with tailored properties. |

| Environmental Science | Assessment of the environmental fate, persistence, and toxicity of fluoroethers. nih.govnih.gov |

| Materials Science | Characterization of the physical and chemical properties of fluoroethers and their incorporation into advanced materials. windows.netrsc.org |

| Computational Science | Prediction of properties and design of new fluoroether structures and synthetic pathways. digitellinc.comschrodinger.com |

| Toxicology | Evaluation of the potential health impacts of fluoroethers and their degradation products. |

By fostering collaboration across these disciplines, the scientific community can ensure that the next generation of fluoroethers is not only technologically advanced but also safe for human health and the environment.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2-chloro-1,1,2-trifluoroethoxy)butane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a butanol derivative reacts with a fluorinated electrophile (e.g., 2-chloro-1,1,2-trifluoroethylating agent). Key parameters include:

- Temperature : Elevated temperatures (e.g., 60–80°C) to overcome activation barriers.

- Catalysts : Use of phase-transfer catalysts or Lewis acids (e.g., BF₃) to enhance reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve nucleophilicity.

- Purity Monitoring : Post-synthesis purification via column chromatography or distillation, with purity assessed by GC (>95% target compound) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms alkyl and ether linkages. For example, signals near δ 4.5–5.0 ppm (¹H) correlate to the trifluoroethoxy group .

- GC-MS/HPLC : Quantifies purity and detects byproducts. GC with flame ionization detection (FID) is standard, while HPLC with UV detection (e.g., 210 nm) resolves polar impurities .

- Elemental Analysis : Validates empirical formula (C, H, Cl, F content) .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and volatility losses .

- Moisture Control : Use desiccants or inert atmospheres (N₂/Ar) due to potential hydrolysis of the chloro-trifluoroethoxy group .

- Safety Measures : Work in fume hoods with PPE (gloves, goggles) to avoid inhalation/contact, as fluorinated ethers may release toxic HF upon decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from stereochemical or conformational isomers?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detects slow conformational exchange at low temperatures. For example, diastereomeric splitting in ¹⁹F NMR signals (δ -70 to -120 ppm) may indicate stereoselective synthesis pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and correlate theoretical/experimental chemical shifts .

- Variable Temperature Studies : Identify temperature-dependent signal coalescence to distinguish between rotational barriers and true stereoisomerism .

Q. What strategies are effective for studying the reactivity of this compound in cross-coupling or substitution reactions?

- Methodological Answer :

- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling of the butane chain with aryl boronic acids. Optimize ligand choice (e.g., SPhos) to reduce steric hindrance from the trifluoroethoxy group .

- Kinetic Studies : Monitor reaction progress via in-situ IR or ¹⁹F NMR to track fluorine-environment changes during substitution .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., β-hydride elimination products) and adjust reaction stoichiometry accordingly .

Q. How does the electronic influence of the trifluoroethoxy group impact the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Degradation Pathways : Under basic conditions (pH >10), the chloro-trifluoroethoxy group may undergo hydrolysis to form 1,1,2-trifluoroethylene derivatives. Track degradation via GC-MS or ion chromatography .

- Stabilizers : Additives like BHT (butylated hydroxytoluene) inhibit radical-mediated decomposition.

- pH-Dependent Studies : Use buffered solutions (pH 3–12) and quantify degradation products (e.g., F⁻ ions via ion-selective electrodes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.